molecular formula C20H28N2O3 B499150 2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide

2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide

Katalognummer: B499150
Molekulargewicht: 344.4g/mol
InChI-Schlüssel: LGCJLNNZZCXEQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. The compound features an adamantyl group, which is a bulky, diamond-like structure, contributing to its stability and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-adamantylamine with 4-formyl-2-methoxyphenol to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with chloroacetic acid to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenoxyacetamides.

Wissenschaftliche Forschungsanwendungen

2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure and stability.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Adamantylamino)-4-amino-s-triazine: Known for its antimicrobial properties.

    1-(2-Adamantyl)-3-(4,5-dioxo-2-imidazolidinylidene)guanidine: Used as an intermediate in the synthesis of various derivatives.

    Methyl maleopimarate derivatives: Synthesized for their potential biological activities.

Uniqueness

2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide stands out due to its unique combination of an adamantyl group and a phenoxyacetamide structure. This combination imparts stability, lipophilicity, and the ability to interact with a wide range of biological targets, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C20H28N2O3

Molekulargewicht

344.4g/mol

IUPAC-Name

2-[4-[(2-adamantylamino)methyl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C20H28N2O3/c1-24-18-9-12(2-3-17(18)25-11-19(21)23)10-22-20-15-5-13-4-14(7-15)8-16(20)6-13/h2-3,9,13-16,20,22H,4-8,10-11H2,1H3,(H2,21,23)

InChI-Schlüssel

LGCJLNNZZCXEQB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OCC(=O)N

Kanonische SMILES

COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.